5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a brominated 1,2,4-triazole derivative featuring a pyrimidine substituent at the N1 position. The compound’s structure combines a triazole core with a pyrimidinylmethyl group and a bromine atom at the C5 position.
Properties
Molecular Formula |
C7H7BrN6 |
|---|---|
Molecular Weight |
255.08 g/mol |
IUPAC Name |
5-bromo-1-(pyrimidin-2-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H7BrN6/c8-6-12-7(9)13-14(6)4-5-10-2-1-3-11-5/h1-3H,4H2,(H2,9,13) |
InChI Key |
UYTNVAMQXLUEFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2-aminopyrimidine with brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Triazole Ring: The triazole ring can be formed by reacting hydrazine derivatives with appropriate aldehydes or ketones, followed by cyclization.
Coupling of Pyrimidine and Triazole Rings: The final step involves coupling the brominated pyrimidine with the triazole derivative under suitable conditions, such as using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction reactions can yield corresponding oxides or amines .
Scientific Research Applications
5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Materials Science: It is used in the development of novel materials with specific electronic, optical, or catalytic properties.
Pharmaceuticals: The compound is explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine, highlighting differences in substituents, molecular weights, and similarity scores:
Key Differences and Implications
Bromine at C5 is conserved in several analogs, suggesting a role in electronic modulation or halogen bonding. However, di-bromo derivatives (e.g., C₁₀H₉Br₂N₃) exhibit increased molecular weight and lipophilicity, which may impact bioavailability .
Similarity Scores: The highest similarity score (0.81) is noted for Pyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 159326-68-8), a fused heterocycle lacking bromine. This highlights the challenge of quantifying structural similarity for brominated triazoles .
Biological Relevance :
- Pyrimidine-containing analogs (e.g., the target compound and CAS 1566284-32-9) are structurally aligned with kinase inhibitor scaffolds, as seen in imidazo[4,5-b]pyridine derivatives .
- Methyl-substituted analogs (e.g., CAS 89088-55-1) may serve as simpler intermediates for further functionalization .
Biological Activity
5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is CHBrN, with a molecular weight of approximately 244.1 g/mol. The compound features a triazole ring and a pyrimidine moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of ergosterol synthesis in fungal cells, disrupting membrane integrity.
Anticancer Properties
Triazole-containing compounds have been explored for their anticancer potential. A study indicated that similar triazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The presence of the pyrimidine moiety may enhance cytotoxicity by facilitating cell cycle arrest.
Enzyme Inhibition
Inhibitory effects on specific enzymes are also notable. For example, triazole derivatives have been identified as potent inhibitors of certain kinases involved in cancer progression. The binding affinity and selectivity towards these targets can be influenced by the substituents on the triazole and pyrimidine rings.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various triazole derivatives, including 5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine. The compound showed promising results against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-triazol | 8 | S. aureus |
| 5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-triazol | 16 | C. albicans |
Study 2: Anticancer Activity
Another study investigated the anticancer effects of triazole derivatives on human cancer cell lines. The results indicated that 5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-triazol significantly inhibited cell proliferation in A549 lung cancer cells with an IC value of 12 µM .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| A549 | 12 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
The biological activity of 5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-triazol is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis.
- Membrane Disruption : Its interaction with fungal membranes leads to increased permeability.
- Apoptotic Pathways : Activation of apoptotic pathways in cancer cells is facilitated by modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
